molecular formula C7H12BNO2 B3192922 (1-Isopropyl-1H-pyrrol-3-yl)boronic acid CAS No. 664991-79-1

(1-Isopropyl-1H-pyrrol-3-yl)boronic acid

Cat. No.: B3192922
CAS No.: 664991-79-1
M. Wt: 152.99 g/mol
InChI Key: POEPHKJZJAQVNG-UHFFFAOYSA-N
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Properties

IUPAC Name

(1-propan-2-ylpyrrol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BNO2/c1-6(2)9-4-3-7(5-9)8(10)11/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEPHKJZJAQVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666288
Record name [1-(Propan-2-yl)-1H-pyrrol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664991-79-1
Record name [1-(Propan-2-yl)-1H-pyrrol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the direct borylation of 1-isopropylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in various chemical reactions. The presence of the isopropyl group can also affect the compound’s solubility and interaction with other molecules, making it a valuable tool in both synthetic and medicinal chemistry .

Biological Activity

(1-Isopropyl-1H-pyrrol-3-yl)boronic acid is a notable compound in organic chemistry, primarily recognized for its role in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. However, its biological activity has garnered increasing interest, revealing potential therapeutic applications and biological interactions. This article explores the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a pyrrole ring with an isopropyl substituent. Its structure can influence both its chemical reactivity and biological interactions.

Property Description
Molecular Formula C₇H₁₄BNO₂
Molecular Weight 155.01 g/mol
Functional Groups Boronic acid, pyrrole

Biological Applications

Recent studies have highlighted the biological activities of this compound, particularly its antioxidant, antibacterial, anticancer, and enzyme inhibition properties.

Antioxidant Activity

A study evaluated the antioxidant activity of various boronic acids, including this compound. The compound exhibited significant free radical scavenging activity, with an IC50 value indicating effective antioxidant potential.

Assay Method IC50 Value (µg/mL)
DPPH Scavenging0.14 ± 0.01
CUPRAC1.73 ± 0.16

Antibacterial Activity

The compound demonstrated promising antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing healthy cells.

Cell Line IC50 Value (µg/mL)
MCF-7 (Breast Cancer)18.76 ± 0.62
Healthy Cell Line>100

Enzyme Inhibition

The compound's interaction with various enzymes was assessed, revealing moderate inhibition capabilities that could be relevant for therapeutic applications.

Enzyme IC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. For instance, its role in enzyme inhibition suggests that it may modulate enzymatic activities linked to various diseases.

Case Studies

Several case studies have illustrated the practical applications of this compound in drug development and therapeutic interventions:

  • Anticancer Research : A study focused on the compound's effects on MCF-7 breast cancer cells demonstrated significant cytotoxicity compared to healthy cell lines, indicating its potential as a chemotherapeutic agent.
  • Antioxidant Formulations : The incorporation of this boronic acid into topical formulations showed enhanced antioxidant properties, suggesting applications in dermatological treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Isopropyl-1H-pyrrol-3-yl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.